Cas no 918430-49-6 (3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)
![3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide structure](https://ja.kuujia.com/scimg/cas/918430-49-6x500.png)
3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 3,5-dichloro-N-[[4-fluoro-1-[(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)methyl]-4-piperidinyl]methyl]-
- 3,5-Dichloro-N-({1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl] -4-fluoro-4-piperidinyl}methyl)benzamide
- 3,5-dichloro-N-[[4-fluoro-1-[(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)methyl]-4-piperidinyl]methyl]Benzamide
- 3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
- Benzamide,3,5-dichloro-N-[[4-fluoro-1-[(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)methyl]-4-piperidinyl]methyl]-,(+)-
- BDBM50243803
- AK546346
- Benzamide,3,5-dichloro-N-[[4-fluoro-1-
- 3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide
- 918431-87-5
- rac-3,5-Dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide
- SCHEMBL2888295
- 3,5-dichloro-n-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide
- (Rac)-TTA-P2
- FT-0707481
- CS-0004252
- I11616
- FT-0749966
- Benzamide, 3,5-dichloro-N-[[4-fluoro-1-[(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)methyl]-4-piperidinyl]methyl]-, (+)-
- AKOS030526016
- A917029
- CHEMBL529445
- MFCD11977740
- 918430-49-6
- HY-50707
- benzamide,3,5-dichloro-n-((4-fluoro-1-((tetrahydro-2,2-dimethyl-2h-pyran-4-yl)methyl)-4-piperidinyl)methyl)-
- C21H29Cl2FN2O2
- DS-19411
- 3,5-DICHLORO-N-({1-[(2,2-DIMETHYLOXAN-4-YL)METHYL]-4-FLUOROPIPERIDIN-4-YL}METHYL)BENZAMIDE
- DB-017557
- DB-015854
- 3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl) methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
- HB5851
- DB-079183
-
- MDL: MFCD11977740
- インチ: 1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)
- InChIKey: DKNDOKIVCXTFHJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C(C=1[H])C(N([H])C([H])([H])C1(C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])([H])C1([H])C([H])([H])C([H])([H])OC(C([H])([H])[H])(C([H])([H])[H])C1([H])[H])F)=O)Cl
計算された属性
- せいみつぶんしりょう: 430.1590117g/mol
- どういたいしつりょう: 430.1590117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 41.6
じっけんとくせい
- ふってん: 510.1°C at 760 mmHg
3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO644-200mg |
3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide |
918430-49-6 | 97% | 200mg |
378.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO644-50mg |
3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide |
918430-49-6 | 97% | 50mg |
151.0CNY | 2021-07-12 | |
Alichem | A119001696-250mg |
3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide |
918430-49-6 | 97% | 250mg |
$228.80 | 2023-08-31 | |
Chemenu | CM255767-1g |
3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide |
918430-49-6 | 95+% | 1g |
$514 | 2021-08-04 | |
1PlusChem | 1P00JO7L-100mg |
3,5-Dichloro-N-[[4-fluoro-1-[(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)methyl]-4-piperidinyl]methyl]benzamide |
918430-49-6 | 97% | 100mg |
$32.00 | 2024-04-20 | |
A2B Chem LLC | AJ17041-100mg |
3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide |
918430-49-6 | 97% | 100mg |
$45.00 | 2024-05-20 | |
MedChemExpress | HY-50707-1mg |
(Rac)-TTA-P2 |
918430-49-6 | 98.69% | 1mg |
¥800 | 2024-07-20 | |
A2B Chem LLC | AJ17041-5mg |
3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide |
918430-49-6 | 98% | 5mg |
$225.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074328-100mg |
3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide |
918430-49-6 | 97% | 100mg |
¥452 | 2023-04-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629721-1g |
3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide |
918430-49-6 | 97% | 1g |
¥920.0 | 2024-04-17 |
3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 918430-49-6 and Product Name: 3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide
The compound with the CAS number 918430-49-6 and the product name 3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates several key functional groups that contribute to its unique chemical properties and biological activities.
At the core of this compound's structure is a benzamide moiety, which is a well-documented pharmacophore in the development of therapeutic agents. The benzamide group is known for its ability to interact with biological targets in a manner that can modulate various physiological processes. In this particular compound, the benzamide is further functionalized with a 3,5-dichloro substituent pattern, which enhances its lipophilicity and binding affinity to biological receptors.
The nitrogen atom in the benzamide core is connected to a complex piperidine ring system. This piperidine ring is substituted with a fluoro group at the 4-position, a modification that has been widely employed in drug design to improve metabolic stability and binding interactions. Additionally, the piperidine ring contains a unique side chain derived from 2,2-dimethyloxan-4-yl, which introduces an oxygen-rich environment into the molecule. This oxygenation not only influences the electronic properties of the molecule but also potentially enhances its solubility and bioavailability.
The side chain of the piperidine ring further extends into a methyl group that is linked to another benzamide moiety. This secondary benzamide group adds an additional layer of complexity to the molecule, potentially allowing for multiple points of interaction with biological targets. The presence of multiple amide bonds also suggests that this compound may exhibit enhanced stability under various conditions, which is a desirable trait for any pharmaceutical candidate.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Studies using molecular docking simulations have indicated that this compound may exhibit inhibitory activity against several enzymes and receptors involved in inflammatory pathways. The combination of the 3,5-dichloro, fluoro, and dimethyloxan-4-yl substituents appears to synergistically enhance its binding affinity to these targets.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments have shown promising results in terms of anti-inflammatory activity, suggesting that it may serve as a lead compound for the development of new therapeutic agents targeting inflammatory diseases. The unique structural features of this molecule make it an attractive candidate for further investigation.
The synthesis of this compound presents several challenges due to its complex structural framework. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have been instrumental in constructing the intricate core structure of this compound.
As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are likely to play an increasingly important role in drug development. The ability to design molecules with specific functional groups that can modulate biological processes offers immense potential for creating novel therapeutic agents. The study of this compound not only advances our understanding of medicinal chemistry but also provides insights into how structural modifications can influence biological activity.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. As more data becomes available regarding its biological activity and pharmacokinetic profile, it is expected that this molecule will continue to be a subject of intense investigation.
918430-49-6 (3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide) 関連製品
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)
- 2648996-36-3(3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)
- 510758-19-7(FAM alkyne, 5-isomer)
- 1806422-11-6(Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate)
- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 2172146-21-1(4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid)
- 1369464-82-3(4-(3-bromo-4-methylphenyl)but-3-en-2-one)
- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
